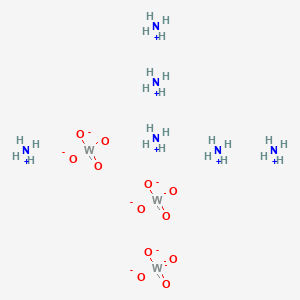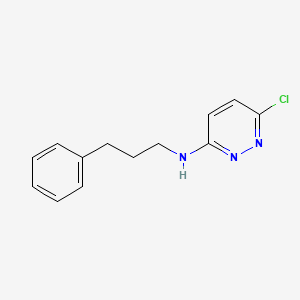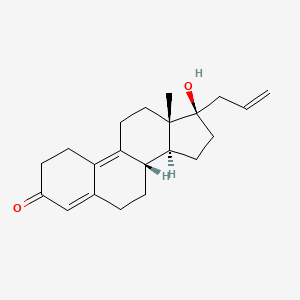
11,12-Dihydro Altrenogest
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,12-Dehydro Altrenogest is a synthetic steroidal progestin derived from altrenogest. It is primarily used in veterinary medicine to regulate the estrous cycle in animals such as horses and pigs. This compound is known for its potent progestogenic activity, which makes it effective in synchronizing estrus and maintaining pregnancy in animals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11,12-Dehydro Altrenogest typically involves several steps. One common method starts with methyldienedione, which reacts with ethanediol or methanol in the presence of an acidic catalyst to form an intermediate compound. This intermediate then undergoes a reaction with allylmagnesium bromide to produce another intermediate. Finally, this intermediate is treated with dichlorodicyanobenzoquinone (DDQ) to yield 11,12-Dehydro Altrenogest .
Industrial Production Methods
Industrial production of 11,12-Dehydro Altrenogest follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions
11,12-Dehydro Altrenogest undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like DDQ.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like allylmagnesium bromide.
Common Reagents and Conditions
Oxidizing Agents: Dichlorodicyanobenzoquinone (DDQ)
Reducing Agents: Lithium aluminum hydride
Substitution Reagents: Allylmagnesium bromide
Major Products Formed
The major products formed from these reactions include various intermediates that eventually lead to the formation of 11,12-Dehydro Altrenogest .
Applications De Recherche Scientifique
11,12-Dehydro Altrenogest has several scientific research applications:
Mécanisme D'action
The primary mechanism of action of 11,12-Dehydro Altrenogest involves its ability to inhibit the secretion of gonadotropin-releasing hormone from the hypothalamus. This suppression leads to a decrease in the release of luteinizing hormone from the pituitary gland, which in turn prevents ovulation. The compound binds to specific progesterone receptors, exerting its progestogenic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Altrenogest: The parent compound of 11,12-Dehydro Altrenogest, used for similar veterinary applications.
Norethisterone: Another synthetic progestin with similar progestogenic activity.
Metribolone: A potent anabolic-androgenic steroid with progestogenic activity.
Uniqueness
11,12-Dehydro Altrenogest is unique due to its specific structural modifications, which enhance its progestogenic activity while minimizing androgenic effects. This makes it particularly effective in veterinary applications for regulating the estrous cycle and maintaining pregnancy without causing significant side effects .
Propriétés
Formule moléculaire |
C21H28O2 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(8S,13S,14S,17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h3,13,18-19,23H,1,4-12H2,2H3/t18-,19+,20+,21+/m1/s1 |
Clé InChI |
LBMSACRATXETPF-ANULTFPQSA-N |
SMILES isomérique |
C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(CC=C)O |
SMILES canonique |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-bromopyridin-2-yl)-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B13444540.png)
![4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid](/img/structure/B13444545.png)
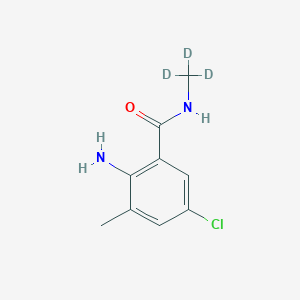
![(2R)-2-[(1R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-2-oxoethyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate](/img/structure/B13444568.png)
![(1R,5R)-2-Acetate-4,6,6-trimethyl-bicyclo[3.1.1]hept-3-en-2-ol (Mixture of Isomers)](/img/structure/B13444576.png)

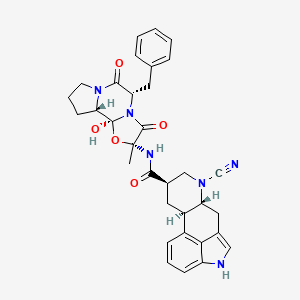
![(S)-1-Acetoxyethyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B13444584.png)


![(2S)-3-methyl-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B13444610.png)
![2-Azabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13444618.png)
